molecular formula C14H9FN4 B8303555 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carbonitrile

8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B8303555
M. Wt: 252.25 g/mol
InChI Key: ICQFIUUUOMJNPH-UHFFFAOYSA-N
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Patent
US08859569B2

Procedure details

150 ml of phosphoryl chloride was added to 9.100 g (33.67 mmol) of 8-(2-fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxamide and it was stirred for 2 h at 120° C. The reaction mixture was concentrated in the rotary evaporator and the residue was mixed with water. The solid was filtered with suction, washed with a little water and dried under high vacuum. 8.02 g (92% of theor.) of the target compound was obtained.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:6]=[C:7]([C:14]([NH2:16])=O)[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12>P(Cl)(Cl)(Cl)=O>[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:6]=[C:7]([C:14]#[N:16])[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
FC1=C(CC=2N=C(N3C2N=CC=C3)C(=O)N)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in the rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was mixed with water
FILTRATION
Type
FILTRATION
Details
The solid was filtered with suction
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
8.02 g (92% of theor.) of the target compound was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(CC=2N=C(N3C2N=CC=C3)C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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